molecular formula C10H12N2O5 B14872308 2,4-dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

2,4-dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B14872308
M. Wt: 240.21 g/mol
InChI Key: XARQMMKQJFEPFZ-UHFFFAOYSA-N
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Description

2,4-dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and a tetrahydropyrimidine ring, both of which are fused with a carboxylic acid group. The presence of these functional groups makes this compound highly versatile and useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrimidine precursor with a tetrahydropyran derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and high purity of the final product. The scalability of the synthetic route is a key consideration in industrial production to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

2,4-dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Lacks the tetrahydropyran ring, making it less versatile.

    1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Lacks both the dioxo and tetrahydropyran groups, resulting in different chemical properties.

Uniqueness

The presence of both the tetrahydropyran and tetrahydropyrimidine rings, along with the carboxylic acid group, makes 2,4-dioxo-1-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid unique. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

1-(oxan-4-yl)-2,4-dioxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O5/c13-8-7(9(14)15)5-12(10(16)11-8)6-1-3-17-4-2-6/h5-6H,1-4H2,(H,14,15)(H,11,13,16)

InChI Key

XARQMMKQJFEPFZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C=C(C(=O)NC2=O)C(=O)O

Origin of Product

United States

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